Cas no 885266-57-9 (2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole)
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 2-[(3-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole
- 2-[(3-bromophenyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 885266-57-9
-
- MDL: MFCD03844718
- Inchi: 1S/C12H14BrNO/c1-12(2)8-15-11(14-12)7-9-4-3-5-10(13)6-9/h3-6H,7-8H2,1-2H3
- InChI Key: JDLAXXIIDYLNAR-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CC1=NC(C)(C)CO1
Computed Properties
- Exact Mass: 267.02588g/mol
- Monoisotopic Mass: 267.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 21.6Ų
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM296679-1g |
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
885266-57-9 | 95% | 1g |
$*** | 2023-05-29 | |
| TRC | B068480-100mg |
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
885266-57-9 | 100mg |
$ 245.00 | 2022-06-07 | ||
| TRC | B068480-250mg |
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
885266-57-9 | 250mg |
$ 500.00 | 2022-06-07 | ||
| TRC | B068480-500mg |
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
885266-57-9 | 500mg |
$ 800.00 | 2022-06-07 | ||
| A2B Chem LLC | AH83284-250mg |
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
885266-57-9 | 250mg |
$412.00 | 2024-04-19 | ||
| A2B Chem LLC | AH83284-1g |
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
885266-57-9 | 1g |
$956.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644641-1g |
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydrooxazole |
885266-57-9 | 98% | 1g |
¥5040.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644641-5g |
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydrooxazole |
885266-57-9 | 98% | 5g |
¥14308.00 | 2024-04-27 | |
| Crysdot LLC | CD11033633-1g |
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
885266-57-9 | 95+% | 1g |
$480 | 2024-07-18 | |
| Crysdot LLC | CD11033633-5g |
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
885266-57-9 | 95+% | 5g |
$1367 | 2024-07-18 |
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Introduction to 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS No. 885266-57-9)
2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS No. 885266-57-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a unique structural framework comprising a 1,3-oxazole core substituted with a 3-bromobenzyl side chain and two methyl groups at the 4-position. The presence of the bromine atom at the para position of the benzyl group enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The compound's molecular structure, characterized by its rigid dihydro-1,3-oxazole ring system, contributes to its stability and versatility in various chemical transformations. The 4,4-dimethyl substitution further stabilizes the ring by introducing steric hindrance, which can influence both electronic and steric properties. This combination of structural features makes 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. Oxazoles are known for their role as bioactive scaffolds in pharmaceuticals, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. The brominated benzyl moiety in 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole introduces additional functionality that can be exploited for selective modifications via cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the 3-bromobenzyl group and the electron-deficient nature of the 1,3-oxazole ring, researchers can design molecules that selectively inhibit aberrant kinase activity. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain tyrosine kinases, making it a valuable tool for further pharmacological investigation.
The synthesis of 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the condensation of appropriately substituted precursors under controlled conditions to form the oxazole core. Subsequent functionalization steps introduce the 3-bromobenzyl group and methyl groups at the 4-position. These synthetic routes underscore the compound's accessibility and feasibility for large-scale production if needed.
From a computational chemistry perspective, the electronic properties of 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole have been studied to understand its potential interactions with biological targets. Molecular modeling studies indicate that the compound can adopt multiple conformations depending on its environment, which may influence its binding affinity to proteins. The presence of both hydrophobic (benzyl group) and polar (oxazole ring) regions suggests that it may interact with targets through a combination of hydrophobic and hydrogen bonding interactions.
The pharmaceutical industry has increasingly adopted innovative approaches to drug development, including high-throughput screening and structure-based drug design. 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole fits well within this paradigm as it provides a scaffold for generating novel analogs with enhanced biological activity. By systematically modifying its structure—such as altering substituents on the benzyl group or exploring different oxazole derivatives—researchers can optimize its pharmacokinetic properties and therapeutic efficacy.
In conclusion,2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS No. 885266-57-9) represents a significant advancement in medicinal chemistry due to its unique structural features and versatile reactivity. Its potential applications in kinase inhibition and other therapeutic areas make it an attractive candidate for further research and development. As our understanding of biological systems continues to evolve,2-(3-Bromobenzyl)-4,
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